molecular formula C19H20N2O3S B3710767 methyl 4-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B3710767
M. Wt: 356.4 g/mol
InChI Key: NYYRSDKFQSHUJK-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzoate, also known as benzoic acid, 4-amino-, methyl ester, is a compound with the molecular formula H2NC6H4CO2CH3 . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of methyl 4-aminobenzoate involves various chemical reactions. For instance, it has been used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .


Molecular Structure Analysis

The molecular structure of methyl 4-aminobenzoate can be represented as H2NC6H4CO2CH3 . It has a molecular weight of 151.16 .


Chemical Reactions Analysis

Methyl 4-aminobenzoate undergoes various chemical reactions. For example, the catalytic oxidation of methyl 4-aminobenzoate by hydrogen peroxide has been studied .


Physical and Chemical Properties Analysis

Methyl 4-aminobenzoate is a solid with a melting point of 110-111 °C . It has a molecular weight of 151.16 .

Safety and Hazards

Methyl 4-aminobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 4-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12(2)13-4-6-14(7-5-13)17(22)21-19(25)20-16-10-8-15(9-11-16)18(23)24-3/h4-12H,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYRSDKFQSHUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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